Roflumilast-d4

Description

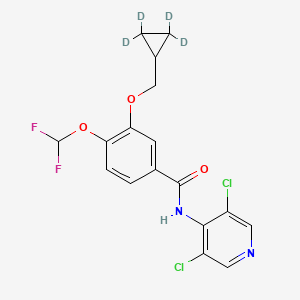

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBXUUTURYVHR-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Roflumilast-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Roflumilast-d4 when used as an internal standard in the bioanalysis of Roflumilast. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, ensuring the accuracy and precision required for pharmacokinetic and metabolic studies in drug development. This document provides a detailed overview of the underlying principles, experimental protocols, and data presentation pertinent to the use of Roflumilast-d4.

Introduction: The Need for a Reliable Internal Standard

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Accurate quantification of Roflumilast and its primary active metabolite, Roflumilast N-oxide, in biological matrices is crucial for pharmacokinetic assessments. Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity and selectivity.[3][4]

However, the analytical process is susceptible to various sources of error, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response drift. To mitigate these variabilities, an internal standard (IS) is employed. An ideal internal standard should mimic the analyte's behavior throughout the analytical process as closely as possible. Stable isotope-labeled (SIL) compounds, such as Roflumilast-d4, are considered the most suitable internal standards for LC-MS/MS bioanalysis.[3]

Mechanism of Action of Roflumilast-d4 as an Internal Standard

The fundamental principle behind using Roflumilast-d4 as an internal standard lies in its physicochemical similarity to the unlabeled analyte, Roflumilast. Roflumilast-d4 is chemically identical to Roflumilast, with the exception that four hydrogen atoms on the cyclopropyl methoxy group have been replaced with deuterium atoms. This substitution results in a molecule that is 4 Daltons heavier than Roflumilast.

This subtle mass difference is key to its function. During analysis, Roflumilast-d4 is added at a known, constant concentration to all samples, including calibration standards and quality control samples, at the earliest stage of sample preparation. Because of its near-identical chemical and physical properties, Roflumilast-d4 experiences the same extent of degradation, extraction loss, and ionization variability as the analyte, Roflumilast.

The mass spectrometer, however, can readily distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations introduced during the analytical workflow are effectively normalized. This ratio is then used to construct the calibration curve and determine the concentration of Roflumilast in unknown samples with high accuracy and precision.

A similar principle applies to the analysis of Roflumilast's active metabolite, Roflumilast N-oxide, where Roflumilast-d4 N-oxide serves as the corresponding internal standard.

Physicochemical Properties: Roflumilast and Roflumilast-d4

The suitability of Roflumilast-d4 as an internal standard is rooted in its physicochemical properties being nearly identical to those of Roflumilast.

| Property | Roflumilast | Roflumilast-d4 | Reference |

| Molecular Formula | C₁₇H₁₄Cl₂F₂N₂O₃ | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | |

| Molecular Weight | 403.21 g/mol | 407.2 g/mol | |

| Chemical Structure | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | 3-((cyclopropyl-2,2,3,3-d4)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

| Solubility | Practically insoluble in water, soluble in DMSO and ethanol. | Soluble in DMF, DMSO, and Ethanol. | |

| pKa | 8.74 | Not explicitly stated, but expected to be virtually identical to Roflumilast. | [5] |

Experimental Protocol: Quantification of Roflumilast in Plasma

The following is a representative LC-MS/MS protocol for the simultaneous determination of Roflumilast and Roflumilast N-oxide in plasma, synthesized from published methods.[3][4][6]

Materials and Reagents

-

Roflumilast and Roflumilast N-oxide reference standards

-

Roflumilast-d4 and Roflumilast-d4 N-oxide internal standards

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Roflumilast, Roflumilast N-oxide, Roflumilast-d4, and Roflumilast-d4 N-oxide in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a solution containing a fixed concentration of Roflumilast-d4 and Roflumilast-d4 N-oxide (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 16,500 x g for 10 minutes.

-

Transfer 250 µL of the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Roflumilast: m/z 403.1 → 187.0Roflumilast-d4: m/z 407.1 → 187.0Roflumilast N-oxide: m/z 419.1 → 203.0Roflumilast-d4 N-oxide: m/z 423.1 → 203.0 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary

The following tables summarize the typical validation parameters for a bioanalytical method for Roflumilast using Roflumilast-d4 as an internal standard. The data is compiled from various sources, and as such, specific experimental conditions may vary.[3][4]

Calibration Curve

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Roflumilast | 0.02 - 10 | Linear, 1/x² weighting | > 0.99 |

| Roflumilast N-oxide | 0.04 - 50 | Linear, 1/x² weighting | > 0.99 |

Accuracy and Precision

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Roflumilast | LLOQ | 0.02 | < 15 | 85-115 | < 15 | 85-115 |

| LQC | 0.06 | < 15 | 85-115 | < 15 | 85-115 | |

| MQC | 0.8 | < 15 | 85-115 | < 15 | 85-115 | |

| HQC | 8 | < 15 | 85-115 | < 15 | 85-115 | |

| Roflumilast N-oxide | LLOQ | 0.04 | < 15 | 85-115 | < 15 | 85-115 |

| LQC | 0.12 | < 15 | 85-115 | < 15 | 85-115 | |

| MQC | 4 | < 15 | 85-115 | < 15 | 85-115 | |

| HQC | 40 | < 15 | 85-115 | < 15 | 85-115 |

Note: Specific observed concentrations and standard deviations are often not fully reported in published literature, but the acceptance criteria of <15% for CV and 85-115% for accuracy are consistently met.

Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Roflumilast | LQC | > 85 | 90-110 |

| HQC | > 85 | 90-110 | |

| Roflumilast N-oxide | LQC | > 85 | 90-110 |

| HQC | > 85 | 90-110 |

Note: Detailed recovery and matrix effect data are often summarized in publications. The presented values represent typical findings, indicating high and consistent recovery with minimal matrix effects when using a deuterated internal standard.

Visualizations

Roflumilast Signaling Pathway

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and promoting an anti-inflammatory response.

Bioanalytical Experimental Workflow

Caption: Workflow for the quantification of Roflumilast in plasma using Roflumilast-d4.

Analyte and Internal Standard Relationship

Caption: Roflumilast-d4 co-experiences and corrects for analytical variability affecting Roflumilast.

Conclusion

Roflumilast-d4 serves as an exemplary internal standard for the bioanalysis of Roflumilast. Its mechanism of action is predicated on its near-identical physicochemical properties to the unlabeled analyte, which allows it to track and correct for variations throughout the analytical workflow. The use of Roflumilast-d4 in conjunction with LC-MS/MS enables the development of highly accurate, precise, and robust methods for quantifying Roflumilast and its active metabolite in complex biological matrices. This technical guide has provided a comprehensive overview of the principles, a detailed experimental protocol, and a summary of the expected quantitative performance, underscoring the critical role of stable isotope-labeled internal standards in modern drug development.

References

- 1. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bezmialemscience.org [bezmialemscience.org]

- 6. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Roflumilast-d4 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Roflumilast-d4 in mass spectrometry-based exploratory studies. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). Its deuterated analog, Roflumilast-d4, serves as an invaluable internal standard for the accurate quantification of Roflumilast and its primary active metabolite, Roflumilast N-oxide, in various biological matrices. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and analytical workflows.

Introduction to Roflumilast and the Role of Roflumilast-d4

Roflumilast exerts its therapeutic effect by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses implicated in the pathophysiology of COPD.[1][2] Accurate measurement of Roflumilast and its pharmacologically active N-oxide metabolite is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like Roflumilast-d4 is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]

Experimental Protocols

The quantification of Roflumilast and Roflumilast N-oxide using Roflumilast-d4 as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are detailed protocols derived from various validated methods.

Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix and the desired level of sensitivity. Two common techniques are protein precipitation and solid-phase extraction.

Protocol 2.1.1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a precipitation solution (e.g., methanol:acetonitrile 50:50, v/v) containing the internal standard, Roflumilast-d4.[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2.1.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.[3][4]

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water.

-

Load the plasma sample, pre-treated with an acidic solution to adjust the pH, onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elute the analytes and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve the analytes from endogenous matrix components.

Typical LC Parameters:

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is commonly used for quantification.

Workflow for LC-MS/MS Analysis:

Caption: General workflow for the quantification of Roflumilast using LC-MS/MS.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of Roflumilast and its metabolites using Roflumilast-d4 as an internal standard, compiled from various studies.

Mass Spectrometry Transitions (MRM)

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM assay.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Roflumilast | 403.1 | 187.0 | [5] |

| 403.1 | 241.1 | [6] | |

| Roflumilast N-oxide | 419.1 | 187.0 | [5] |

| 419.1 | 241.1 | [6] | |

| Roflumilast-d4 (IS) | 407.1 | 245.1 | [6] |

Method Performance Characteristics

This table presents a summary of the linearity and lower limits of quantification (LLOQ) reported in different studies.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Reference |

| Roflumilast | 0.02 - 10 | 0.02 | Human Plasma | [3][4] |

| Roflumilast N-oxide | 0.04 - 50 | 0.04 | Human Plasma | [3][4] |

| Roflumilast | 0.1 - 60 | 0.1 | Rat Plasma | [5] |

| Roflumilast N-oxide | 0.1 - 60 | 0.1 | Rat Plasma | [5] |

| Roflumilast | 0.5 - 500 | 0.5 | Guinea Pig Plasma | [6] |

| Roflumilast N-oxide | 0.5 - 500 | 0.5 | Guinea Pig Plasma | [6] |

Signaling Pathway of Roflumilast

Roflumilast's mechanism of action involves the targeted inhibition of PDE4, leading to a cascade of anti-inflammatory effects. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of Roflumilast via PDE4 inhibition.

By inhibiting PDE4, Roflumilast prevents the breakdown of cAMP.[7][8] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[9] Activated CREB modulates the transcription of genes involved in the inflammatory response, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[10]

Conclusion

Roflumilast-d4 is an essential tool for the accurate and precise quantification of Roflumilast and its active N-oxide metabolite in exploratory and clinical studies. The LC-MS/MS methods, employing either protein precipitation or solid-phase extraction for sample preparation, provide the necessary sensitivity and selectivity for pharmacokinetic and pharmacodynamic assessments. Understanding the underlying signaling pathway of Roflumilast is crucial for interpreting these quantitative data in the context of its therapeutic effects. This guide provides researchers, scientists, and drug development professionals with a solid foundation for designing and implementing robust analytical methods for the study of Roflumilast.

References

- 1. Development and Validation of a Systematized Liquid Chromatographic Method for Estimation of Roflumilast in Tablets and in Presence of its Degradation Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 2. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Roflumilast-d4 (CAS number 1398065-69-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Roflumilast-d4, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing Roflumilast-d4 as an internal standard in pharmacokinetic and bioanalytical studies.

Core Compound Information

Roflumilast-d4 is a stable isotope-labeled version of Roflumilast, where four hydrogen atoms on the cyclopropyl methoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Roflumilast in biological matrices.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Roflumilast-d4.

| Property | Value | References |

| CAS Number | 1398065-69-4 | [1][2][3] |

| Molecular Formula | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | [4][5] |

| Molecular Weight | 407.23 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Purity | Typically >95% (HPLC) | [5] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | [4] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml | [4] |

| Storage Conditions | -20°C | [4][5] |

Synonyms and Chemical Names

For clarity and cross-referencing, a list of synonyms and formal chemical names for Roflumilast-d4 is provided below.

| Type | Name | References |

| IUPAC Name | N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide | [1] |

| Synonym | 3-((cyclopropyl-2,2,3,3-d4)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | [4] |

| Synonym | Daxas-d4 | [1] |

| Synonym | B 9302-107-d4 | [1] |

| Synonym | BY 217-d4 | [1] |

| Synonym | BYK 20869-d4 | [1] |

Mechanism of Action of Roflumilast

Roflumilast, the non-deuterated parent compound, is a selective inhibitor of phosphodiesterase 4 (PDE4).[6] Understanding its mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data where Roflumilast-d4 is used as a tracer. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[7] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the modulation of various downstream signaling pathways involved in inflammation.[6]

The following diagram illustrates the signaling pathway affected by Roflumilast.

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.

Experimental Protocols

Roflumilast-d4 is primarily used as an internal standard in bioanalytical methods for the quantification of Roflumilast and its active metabolite, Roflumilast N-oxide, in biological samples such as plasma. The following is a detailed methodology for a typical LC-MS/MS assay.

Bioanalytical Method for Roflumilast Quantification using LC-MS/MS

This protocol is adapted from a validated method for the determination of Roflumilast and its N-oxide in guinea pig plasma.[8]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add an appropriate amount of Roflumilast-d4 working solution as the internal standard.

-

Add 200 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 2.5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

LC System: Ultra-Performance Liquid Chromatography (UPLC) system

-

Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8]

-

Mobile Phase A: 0.2% formic acid in water

-

Mobile Phase B: 0.2% formic acid in acetonitrile[8]

-

Flow Rate: 0.5 mL/min[8]

-

Gradient Program:

-

0-0.3 min: 30% B

-

0.3-1.2 min: 30-45% B

-

1.2-2.0 min: 45-55% B

-

2.0-3.0 min: 55-70% B

-

3.0-4.0 min: Re-equilibrate at 30% B[8]

-

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[8]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Roflumilast | 403.12 | 187.06 | 30 | 25 |

| Roflumilast-d4 | 407.13 | 245.11 | 30 | 25 |

| Roflumilast N-oxide | 419.12 | 187.04 | 30 | 25 |

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

The following diagram outlines the experimental workflow for the bioanalytical method.

Caption: Workflow for the extraction and analysis of Roflumilast from plasma samples.

Synthesis of Roflumilast-d4

Detailed, step-by-step synthesis protocols for Roflumilast-d4 are generally proprietary to the manufacturers and are not publicly available. However, the synthesis would involve the use of a deuterated starting material for the introduction of the deuterium atoms onto the cyclopropyl group. A plausible synthetic route would involve the preparation of deuterated cyclopropanemethanol, which is then used in the etherification step during the synthesis of the Roflumilast molecule.

Conclusion

Roflumilast-d4 (CAS 1398065-69-4) is an essential tool for the accurate quantification of Roflumilast in biological matrices. Its high isotopic purity and chemical similarity to the parent compound make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. This guide provides the core technical information and a detailed experimental protocol to aid researchers and drug development professionals in their studies involving Roflumilast.

References

- 1. Roflumilast-d4 | C17H14Cl2F2N2O3 | CID 71752096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Roflumilast -D4 | CAS No- 1398065-69-4 | Simson Pharma Limited [simsonpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

Roflumilast-d4 supplier and purchasing information for research labs

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Roflumilast-d4, a deuterated analog of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document is intended to serve as a resource for researchers utilizing Roflumilast-d4 as an internal standard in pharmacokinetic and analytical studies, as well as for those investigating the anti-inflammatory and immunomodulatory effects of Roflumilast.

Supplier and Purchasing Information

Roflumilast-d4 is available from several reputable suppliers catering to the research community. The following table summarizes key purchasing information from various vendors. It is important to note that this information is subject to change, and researchers should always consult the supplier's website for the most current data and to request a certificate of analysis.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Cayman Chemical | 1398065-69-4 | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | 407.2 | ≥99% deuterated forms (d₁-d₄) | -20°C |

| Sapphire Bioscience | 1398065-69-4 | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | 407.2 | ≥99% deuterated forms (d₁-d₄) | -20°C |

| MedChemExpress | 1398065-69-4 | Not specified | Not specified | Not specified | Not specified |

| Simson Pharma Limited | 1398065-69-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 407.23 | Not specified | Not specified |

| Sussex Research | 1398065-69-4 | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | 407.23 | >95% (HPLC) | -20°C |

| Veeprho | 1398065-69-4 | Not specified | Not specified | Not specified | Not specified |

| Pharmaffiliates | 1398065-69-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 407.23 | Not specified | Not specified |

Technical Data

Roflumilast-d4 is primarily utilized as an internal standard for the accurate quantification of Roflumilast in biological matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without significantly altering the chemical properties.

Solubility

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 20 mg/mL |

| Ethanol | 10 mg/mL |

Data sourced from Cayman Chemical product information.[2]

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

Roflumilast is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels in various inflammatory and structural cells.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of multiple downstream targets, leading to a broad anti-inflammatory effect.[4]

Key anti-inflammatory consequences of increased cAMP include the suppression of pro-inflammatory mediator release (e.g., TNF-α, leukotrienes) and the inhibition of inflammatory cell functions.[1][5]

Experimental Protocols

Quantification of Roflumilast in Biological Samples using LC-MS/MS with Roflumilast-d4 as an Internal Standard

This protocol provides a general framework for the determination of Roflumilast in plasma samples. Optimization of specific parameters will be required for different LC-MS/MS systems and matrices.

4.1.1. Materials and Reagents

-

Roflumilast analytical standard

-

Roflumilast-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank plasma (e.g., human, rat, mouse)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

4.1.2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of Roflumilast and Roflumilast-d4 in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of working standard solutions of Roflumilast by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard, Roflumilast-d4.

-

Spike blank plasma with the Roflumilast working standards to create calibration standards and with appropriate concentrations to create low, medium, and high QC samples.

-

Add the Roflumilast-d4 internal standard working solution to all calibration standards and QC samples.

4.1.3. Sample Preparation (Protein Precipitation Method)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard, Roflumilast-d4.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions (Example)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Roflumilast and Roflumilast-d4. These will need to be determined empirically on the specific instrument used.

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Roflumilast to Roflumilast-d4 against the concentration of the calibration standards.

-

Determine the concentration of Roflumilast in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Roflumilast-d4 is an essential tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Roflumilast. A thorough understanding of its properties, the underlying mechanism of action of Roflumilast, and appropriate experimental protocols are crucial for its effective implementation in a research setting. This guide provides a foundational resource to support these endeavors. Researchers are encouraged to consult the original literature and supplier documentation for further details and specific applications.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized, Placebo-controlled Trial of Roflumilast. Effect on Proline-Glycine-Proline and Neutrophilic Inflammation in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

Initial Assessment of Roflumilast-d4 for Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth assessment of Roflumilast-d4 as an internal standard for the pharmacokinetic analysis of Roflumilast. The use of deuterated standards is critical for achieving high accuracy and precision in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the rationale for using Roflumilast-d4, detailed experimental protocols for its application, and a summary of relevant pharmacokinetic and method validation data.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, especially using LC-MS/MS, an internal standard (IS) is essential to correct for the variability inherent in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in mass spectrometry.

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Its primary active metabolite is Roflumilast N-oxide. Accurate quantification of both Roflumilast and its N-oxide metabolite in biological matrices is crucial for pharmacokinetic studies.

Roflumilast-d4 is a deuterated form of Roflumilast, where four hydrogen atoms are replaced by deuterium. This substitution results in a molecule with nearly identical physicochemical properties to Roflumilast but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. The key advantage of using Roflumilast-d4 is that it co-elutes with Roflumilast during chromatographic separation, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[1]

Roflumilast Pharmacokinetics and Metabolism

Roflumilast is extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A2, to form its active metabolite, Roflumilast N-oxide.[2] While Roflumilast is potent, its N-oxide metabolite has an approximately 10-fold greater plasma area under the curve (AUC) and is a key contributor to the overall PDE4 inhibitory activity.[2]

Following oral administration, Roflumilast is well-absorbed, with an absolute bioavailability of about 80%.[2] The peak plasma concentration (Cmax) of Roflumilast is typically reached within one hour, while its N-oxide metabolite reaches Cmax in about eight hours.[2]

The following diagram illustrates the metabolic pathway of Roflumilast.

Metabolic Pathway of Roflumilast

Experimental Protocol: Quantification of Roflumilast in Plasma

This section details a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Roflumilast and Roflumilast N-oxide in plasma, utilizing their respective deuterated internal standards.[1]

Materials and Reagents

-

Analytes: Roflumilast, Roflumilast N-oxide

-

Internal Standards: Roflumilast-d4, Roflumilast-d4 N-oxide

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid

-

Biological Matrix: Guinea pig plasma (or other relevant species)

Sample Preparation

A protein precipitation method is employed for sample cleanup:

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Transfer a 100 µL aliquot of plasma into a 1.5 mL centrifuge tube.

-

Add 300 µL of the internal standard (IS) solution (containing Roflumilast-d4 and Roflumilast-d4 N-oxide in acetonitrile) to the plasma sample.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the mixture at 16,500 x g for 10 minutes.

-

Transfer 250 µL of the supernatant to an autosampler vial.

-

Inject a 2.5 µL aliquot into the UPLC-MS/MS system.

The following diagram outlines the sample preparation workflow.

Sample Preparation Workflow

UPLC-MS/MS Conditions

-

Chromatographic System: Waters Acquity UPLC

-

Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: 0.2% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient: A time-programmed gradient is used to achieve optimal separation.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Roflumilast | 403.1 | 186.9 |

| Roflumilast N-oxide | 419.1 | 187.0 |

| Roflumilast-d4 | 407.1 | 190.9 |

| Roflumilast-d4 N-oxide | 423.1 | 191.0 |

Method Validation and Performance

A bioanalytical method using Roflumilast-d4 as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below, with representative data from published studies.

Linearity and Sensitivity

The method should demonstrate linearity over a defined concentration range.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Roflumilast | 0.5 - 500.0[1] | >0.99[1] | 0.02[2] |

| Roflumilast N-oxide | 0.5 - 500.0[1] | >0.99[1] | 0.04[2] |

Precision and Accuracy

Intra- and inter-day precision and accuracy are assessed at multiple concentration levels (low, medium, and high QC samples).

| Analyte | Precision (% RSD) | Accuracy (% Bias) |

| Roflumilast | <6.7%[1] | Within ±15% |

| Roflumilast N-oxide | <6.7%[1] | Within ±15% |

Recovery

Extraction recovery is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

| Analyte | Recovery |

| Roflumilast | >73.4%[1] |

| Roflumilast N-oxide | >73.4%[1] |

Application in Pharmacokinetic Studies

The validated bioanalytical method using Roflumilast-d4 can be applied to determine the pharmacokinetic parameters of Roflumilast and its N-oxide metabolite in various preclinical and clinical studies. The high sensitivity and specificity of the LC-MS/MS method allow for accurate characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table summarizes key pharmacokinetic parameters of Roflumilast and Roflumilast N-oxide from a study in healthy Chinese volunteers after single oral doses.[3]

| Parameter | Roflumilast (0.25 - 0.50 mg) | Roflumilast N-oxide (0.25 - 0.50 mg) |

| Tmax (h) | 0.25 - 2.0 | - |

| t1/2 (h) | 19.7 - 20.9 | 23.2 - 26.2 |

| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase |

| AUC (ng*h/mL) | Dose-proportional increase | Dose-proportional increase |

Conclusion

The use of Roflumilast-d4 as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantitative determination of Roflumilast in biological matrices. Its close physicochemical similarity to the analyte ensures effective compensation for matrix effects and other sources of variability, leading to high-quality data essential for accurate pharmacokinetic assessment. The detailed experimental protocol and validation data presented in this guide demonstrate the suitability of this approach for supporting drug development programs for Roflumilast.

References

An In-Depth Technical Guide to the Isotopic Purity of Roflumilast-d4

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of Roflumilast-d4, a deuterated analog of Roflumilast. Understanding isotopic purity is critical for its application as an internal standard in quantitative bioanalysis.

Introduction to Roflumilast-d4

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Formulations containing roflumilast are used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Roflumilast-d4 is a stable, isotopically labeled version of Roflumilast, where four hydrogen atoms on the cyclopropylmethoxy group have been replaced with deuterium atoms.

The primary application of Roflumilast-d4 is as an internal standard for the quantification of Roflumilast in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] When used as an internal standard, Roflumilast-d4 exhibits nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, and chromatographic retention time. However, its increased mass allows it to be distinguished from the native compound by a mass spectrometer, enabling precise and accurate quantification by correcting for sample loss during preparation and instrumental variability.[4] The accuracy of this quantification is fundamentally dependent on the isotopic purity of the deuterated standard.

The Critical Role of Isotopic Purity

Isotopic purity refers to the percentage of a compound that contains the desired number of isotopic labels at the specified positions. For Roflumilast-d4, ideal isotopic purity would mean 100% of the molecules contain exactly four deuterium atoms. In practice, the synthesis of deuterated compounds results in a distribution of isotopologues (d0, d1, d2, d3, d4, etc.).

High isotopic purity is essential for several reasons:

-

Accuracy of Quantification: The presence of unlabeled Roflumilast (d0) in the Roflumilast-d4 standard can lead to an overestimation of the analyte concentration.

-

Signal-to-Noise Ratio: A high enrichment of the d4 species provides a strong, distinct signal, improving the sensitivity and reliability of the assay.

-

Method Validation: Regulatory guidelines require thorough characterization of internal standards, including their isotopic purity, to ensure the validity of bioanalytical methods.

Analytical Characterization of Roflumilast-d4

The determination of isotopic purity is a multi-faceted process that involves confirming the isotopic distribution, enrichment, and the specific location of the deuterium labels. The two primary analytical techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

3.1 Mass Spectrometry (MS) for Isotopic Distribution

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the isotopic enrichment and distribution of a deuterated compound.[5] By analyzing the compound's mass spectrum, scientists can identify and quantify the relative abundance of each isotopologue.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

While MS provides data on the overall deuterium content, NMR spectroscopy is used to confirm the structural integrity and the precise location of the deuterium atoms.[5]

-

¹H NMR (Proton NMR): In ¹H NMR, the absence or significant reduction of signals at the expected positions of deuteration provides strong evidence of successful labeling.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and position within the molecule.[7][8] It is a powerful tool for the direct analysis of enantiomeric and isotopic purity.[7][8][9]

Quantitative Data and Specifications

Commercial suppliers of Roflumilast-d4 provide specifications regarding its chemical and isotopic purity. This data is crucial for researchers to ensure the quality of their analytical standard.

Table 1: Chemical and Isotopic Specifications of Roflumilast-d4

| Parameter | Specification | Source |

| Formal Name | 3-((cyclopropyl-2,2,3,3-d₄)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | [1] |

| CAS Number | 1398065-69-4 | [1] |

| Molecular Formula | C₁₇H₁₀Cl₂D₄F₂N₂O₃ | [1] |

| Molecular Weight | 407.2 | [1] |

| Isotopic Purity | 99.6% | [3] |

| Deuterated Forms | ≥99% (d₁-d₄) | [1] |

| Chemical Purity | 98% | [3] |

Table 2: Example Isotopic Distribution Data for a Batch of Roflumilast-d4 from HRMS Analysis

| Isotopologue | Description | Relative Abundance (%) |

| d0 | Unlabeled Roflumilast | < 0.1 |

| d1 | One Deuterium Atom | 0.1 |

| d2 | Two Deuterium Atoms | 0.2 |

| d3 | Three Deuterium Atoms | 1.5 |

| d4 | Four Deuterium Atoms | 98.2 |

Note: This table represents hypothetical data for illustrative purposes.

Experimental Protocols

The following sections detail generalized protocols for the analysis of Roflumilast-d4 isotopic purity.

5.1 Protocol: Isotopic Purity Assessment by LC-HRMS

This protocol outlines the steps for determining the isotopic distribution of Roflumilast-d4 using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

-

Standard Preparation:

-

Prepare a stock solution of Roflumilast-d4 in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to approximately 1 µg/mL with an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan (m/z 100-600).

-

Resolution: >70,000 FWHM.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 320 °C.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of Roflumilast-d4 [M+H]⁺.

-

Generate a mass spectrum across the chromatographic peak.

-

Identify and integrate the peak intensities for each isotopologue (d0, d1, d2, d3, d4).

-

Calculate the percentage of relative abundance for each species to determine the isotopic distribution and purity.

-

5.2 Protocol: Positional Confirmation by NMR Spectroscopy

This protocol describes the use of ¹H NMR to confirm the location of deuterium labeling.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Roflumilast-d4 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrument Parameters (400 MHz Spectrometer):

-

Nucleus: ¹H.

-

Solvent: CDCl₃.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Pulse Width: Calibrated 90° pulse.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate all signals in the spectrum.

-

Compare the spectrum to that of an authentic standard of unlabeled Roflumilast.

-

Confirm the significant reduction or absence of proton signals corresponding to the cyclopropyl group protons, which indicates successful deuteration at these positions.

-

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the isotopic purity assessment of Roflumilast-d4.

Caption: A workflow diagram illustrating the key stages of Roflumilast-d4 isotopic purity analysis.

Caption: The complementary roles of Mass Spectrometry and NMR in purity assessment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Throughput Analysis of Roflumilast in Plasma using Roflumilast-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Roflumilast in plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Roflumilast-d4, is employed. The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable quantification of Roflumilast.

Introduction

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Accurate measurement of Roflumilast concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Roflumilast-d4, is the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2] This application note provides a comprehensive protocol for the determination of Roflumilast in plasma using Roflumilast-d4, adapted from established methodologies.[1]

Experimental

Materials and Reagents

-

Roflumilast and Roflumilast-d4 reference standards were obtained from a commercial supplier (e.g., Toronto Research Chemicals).[1]

-

LC-MS grade acetonitrile, water, and formic acid.

-

Blank plasma (e.g., K3EDTA guinea pig plasma).[1]

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Roflumilast and Roflumilast-d4 in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Roflumilast by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Spiking Solution: Dilute the Roflumilast-d4 stock solution with acetonitrile containing 1% formic acid to a final concentration of 160 ng/mL.[1]

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the Roflumilast working solutions into blank plasma.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Roflumilast from plasma samples.

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard solution.

-

Add 1% formic acid in acetonitrile for protein precipitation.[3]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Value |

| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.2% Formic Acid in Water[3] |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile[3] |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | 2.5 µL[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 5°C[1] |

| Gradient | 30% B (0.3 min) -> 45% B (1.2 min) -> 55% B (2.0 min) -> 70% B (3.0 min) -> 30% B (4.0 min)[1] |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Roflumilast | 403.1 | 186.9[4] |

| Roflumilast-d4 | 407.1 | 186.9 (inferred) |

Method Validation

The method was validated according to the European Medicines Agency (EMA) guidelines, demonstrating excellent performance.[1]

Linearity

The method exhibited excellent linearity over the concentration range of 0.5–500.0 ng/mL for Roflumilast. The coefficient of determination (r²) was greater than 0.99.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control levels.

| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Roflumilast | 2.0 | <6.7% | <6.7% | 94.0–106.0% | 94.0–106.0% |

| 150.0 | <6.7% | <6.7% | 94.0–106.0% | 94.0–106.0% | |

| 375.0 | <6.7% | <6.7% | 94.0–106.0% | 94.0–106.0% | |

| Data adapted from Kertys et al. (2018) for a similar analyte.[1] |

Recovery

The extraction recovery of Roflumilast from plasma was consistent and high.

| Analyte | Concentration Level (ng/mL) | Mean Extraction Recovery (%) |

| Roflumilast | 2.0 | >73.4%[1] |

| 375.0 | >73.4%[1] |

Signaling Pathway and Logical Relationships

Roflumilast acts by inhibiting the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream inflammatory pathways. The use of Roflumilast-d4 as an internal standard is a critical component of the bioanalytical method, ensuring that variations in the analytical process are accounted for, leading to reliable quantification of the analyte.

Conclusion

The described LC-MS/MS method utilizing Roflumilast-d4 as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Roflumilast in plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput bioanalysis in a research setting. The use of a stable isotope-labeled internal standard is paramount for mitigating variability and ensuring data integrity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. academic.oup.com [academic.oup.com]

- 4. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Roflumilast in Human Plasma using Roflumilast-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the metabolism of cyclic adenosine-3′,5′-monophosphate (cAMP) in lung tissue.[1] It is used in the treatment of severe chronic obstructive pulmonary disease (COPD).[2][3] Roflumilast is extensively metabolized, with its primary active metabolite being Roflumilast N-oxide.[2][4][5][6] This metabolite is approximately three times less potent than the parent drug but has a significantly higher plasma area under the curve (AUC), contributing substantially to the overall PDE4 inhibitory activity.[5][6]

Accurate and reliable quantification of Roflumilast and its N-oxide metabolite in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Roflumilast and Roflumilast N-oxide in human plasma, utilizing Roflumilast-d4 as the internal standard (IS). The method is suitable for high-throughput analysis in a clinical or research setting.

Mechanism of Action: Roflumilast Signaling Pathway

Roflumilast exerts its anti-inflammatory effects by selectively inhibiting PDE4, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and inactivates various transcription factors involved in the inflammatory cascade, ultimately reducing the cellular inflammatory response in the lungs.

Caption: Roflumilast Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Roflumilast and Roflumilast N-oxide reference standards

-

Roflumilast-d4 (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Human plasma (K2-EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

-

All other chemicals and solvents were of analytical or HPLC grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

-

HPLC System: Capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Roflumilast, Roflumilast N-oxide, and Roflumilast-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Roflumilast and Roflumilast N-oxide stock solutions with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

-

Working IS Solution: Dilute the Roflumilast-d4 stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Solid Phase Extraction (SPE)

The following workflow outlines the solid phase extraction procedure for plasma samples.

Caption: Solid Phase Extraction Workflow.

-

To 100 µL of plasma sample, add 25 µL of the Roflumilast-d4 working solution and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a 20% methanol in water solution.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of Roflumilast and Roflumilast N-oxide.

| Parameter | Condition |

| HPLC | |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Roflumilast | 403.1 | 186.9 | 35 |

| Roflumilast N-oxide | 419.1 | 187.0 | 38 |

| Roflumilast-d4 | 407.1 | 190.9 | 35 |

Method Validation

The analytical method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters assessed included linearity, accuracy, precision, selectivity, recovery, and stability.

Caption: Bioanalytical Method Validation Flowchart.

Linearity

The calibration curves were linear over the concentration ranges of 0.02-10 ng/mL for Roflumilast and 0.04-50 ng/mL for Roflumilast N-oxide.[4][7] The correlation coefficients (r²) were consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the following table.

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Roflumilast | Low (0.06 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |

| Medium (0.6 ng/mL) | < 10% | < 10% | ± 15% | ± 15% | |

| High (8 ng/mL) | < 10% | < 10% | ± 15% | ± 15% | |

| Roflumilast N-oxide | Low (0.12 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |

| Medium (1.2 ng/mL) | < 10% | < 10% | ± 15% | ± 15% | |

| High (40 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |

Recovery

The extraction recovery of Roflumilast and Roflumilast N-oxide from human plasma was determined at three QC levels. The solid phase extraction method ensured high and consistent recovery for both analytes.[4][7]

| Analyte | QC Level | Mean Extraction Recovery (%) |

| Roflumilast | Low | > 85% |

| Medium | > 85% | |

| High | > 85% | |

| Roflumilast N-oxide | Low | > 80% |

| Medium | > 80% | |

| High | > 80% |

Stability

The stability of Roflumilast and Roflumilast N-oxide was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. Both analytes were found to be stable under these conditions.

Application: Pharmacokinetic Study

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy volunteers following oral administration of a single dose of Roflumilast.[4][5] The plasma concentration-time profiles for Roflumilast and Roflumilast N-oxide were determined.

Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide

| Parameter | Roflumilast | Roflumilast N-oxide |

| Tmax (h) | ~1 (0.5–2) | ~8 (4–13) |

| Cmax (ng/mL) | Varies with dose | ~10-fold higher than Roflumilast |

| AUC (ng·h/mL) | Varies with dose | ~10-fold higher than Roflumilast |

| t½ (h) | ~17-21 | ~23-26 |

Data presented are approximate values and can vary based on the study population and dose administered.[5][6]

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of Roflumilast and its active metabolite, Roflumilast N-oxide, in human plasma using Roflumilast-d4 as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for pharmacokinetic and other clinical studies requiring the reliable measurement of these compounds.

References

- 1. drugs.com [drugs.com]

- 2. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of Roflumilast-d4 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Roflumilast-d4 in drug metabolism studies. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is approved for the treatment of severe chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate is crucial for drug development and clinical practice. Roflumilast-d4, a deuterated analog of Roflumilast, serves as an invaluable tool, primarily as an internal standard, in the bioanalytical quantification of Roflumilast and its major active metabolite, Roflumilast N-oxide.

Introduction to Roflumilast Metabolism

Roflumilast undergoes extensive metabolism in vivo, with the formation of a pharmacologically active metabolite, Roflumilast N-oxide. This N-oxidation is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1] Roflumilast N-oxide is a significant contributor to the overall PDE4 inhibitory activity of the drug. The plasma area under the curve (AUC) of Roflumilast N-oxide is approximately 10-fold greater than that of the parent drug.[2]

Metabolic Pathway of Roflumilast

The primary metabolic pathway of Roflumilast involves the N-oxidation of the pyridine ring, leading to the formation of Roflumilast N-oxide.

Metabolic conversion of Roflumilast to Roflumilast N-oxide.

Role of Roflumilast-d4 in Metabolism Studies

Deuterated standards, such as Roflumilast-d4, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages of using a stable isotope-labeled internal standard include:

-

Similar Physicochemical Properties: Roflumilast-d4 exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled Roflumilast.

-

Correction for Matrix Effects: It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Roflumilast and Roflumilast N-oxide from studies in healthy human volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Roflumilast in Healthy Chinese Volunteers [3]

| Dose | Cmax (ng/mL) | AUC0–24h (ng·h/mL) | AUCinf (ng·h/mL) | t1/2 (h) |

| 0.25 mg | 5.3 ± 2.2 | 20.3 ± 7.9 | 103.1 ± 38.4 | 19.7 ± 4.5 |

| 0.375 mg | 9.2 ± 3.4 | 33.2 ± 10.1 | 158.2 ± 50.8 | 20.9 ± 5.6 |

| 0.50 mg | 11.5 ± 4.1 | 48.7 ± 18.5 | 235.6 ± 93.7 | 20.1 ± 4.8 |

Table 2: Single-Dose Pharmacokinetic Parameters of Roflumilast N-oxide in Healthy Chinese Volunteers [3]

| Dose | Cmax (ng/mL) | AUC0–24h (ng·h/mL) | AUCinf (ng·h/mL) | t1/2 (h) |

| 0.25 mg | 7.9 ± 2.5 | 143.2 ± 43.1 | 389.4 ± 115.3 | 23.2 ± 5.1 |

| 0.375 mg | 10.4 ± 3.1 | 192.0 ± 54.9 | 493.0 ± 140.1 | 24.6 ± 6.3 |

| 0.50 mg | 15.1 ± 4.7 | 289.7 ± 98.6 | 754.9 ± 268.9 | 26.2 ± 7.4 |

Table 3: Steady-State Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide in Patients with Liver Cirrhosis and Healthy Subjects (250 µg once daily) [4]

| Analyte | Group | Cmax (ng/mL) | AUC0–24h (ng·h/mL) |

| Roflumilast | Healthy | 2.6 ± 1.1 | 25.8 ± 9.7 |

| Child-Pugh A | 2.6 ± 1.2 | 39.0 ± 15.1 | |

| Child-Pugh B | 3.3 ± 1.5 | 49.6 ± 20.3 | |

| Roflumilast N-oxide | Healthy | 20.1 ± 5.4 | 358 ± 98 |

| Child-Pugh A | 25.3 ± 8.1 | 444 ± 148 | |

| Child-Pugh B | 28.1 ± 10.2 | 505 ± 187 |

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a pharmacokinetic study in healthy volunteers to assess the plasma concentrations of Roflumilast and Roflumilast N-oxide.

Workflow for an in vivo pharmacokinetic study.

Methodology:

-

Subject Recruitment: Recruit healthy volunteers who meet the inclusion and exclusion criteria of the study protocol.

-

Dosing: Administer a single oral dose of Roflumilast (e.g., 500 µg tablet) with a standardized volume of water after an overnight fast.

-

Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for Roflumilast and Roflumilast N-oxide concentrations using a validated LC-MS/MS method with Roflumilast-d4 as the internal standard.

Bioanalytical Method for Roflumilast and Roflumilast N-oxide in Human Plasma

Sample Preparation (Solid-Phase Extraction - SPE): [5][6]

-

To 100 µL of plasma, add 20 µL of Roflumilast-d4 internal standard working solution (e.g., 50 ng/mL in methanol).

-

Vortex mix for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

-

Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions (Representative):

-

Roflumilast: m/z 403.1 → 186.9

-

Roflumilast N-oxide: m/z 419.1 → 187.0

-

Roflumilast-d4: m/z 407.1 → 190.9 (Note: The exact transition will depend on the position of the deuterium labels. This is a representative example assuming a +4 Da shift in the precursor and a stable fragment ion).

-

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the metabolic stability of Roflumilast in HLM.

Workflow for an in vitro metabolism study using HLM.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human liver microsomes (final concentration 0.5 mg/mL).

-

Phosphate buffer (100 mM, pH 7.4).

-

Roflumilast (final concentration 1 µM).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing Roflumilast-d4 as the internal standard.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of Roflumilast using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of Roflumilast remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Roflumilast Signaling Pathway

Roflumilast exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[7][8][9] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation has several downstream effects, including the phosphorylation and activation of the cAMP response element-binding protein (CREB) and the inhibition of pro-inflammatory transcription factors like NF-κB.[7] This ultimately results in a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

Simplified signaling pathway of Roflumilast.

References

- 1. Roflumilast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-state pharmacokinetics of roflumilast and roflumilast N-oxide in patients with mild and moderate liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]

- 8. immune-system-research.com [immune-system-research.com]